molecular formula C22H23BrN2OS B2925129 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 681274-17-9

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2925129
CAS No.: 681274-17-9
M. Wt: 443.4
InChI Key: RKPIGAOVFQQOBD-UHFFFAOYSA-N
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Description

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a bromophenyl group, an indole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where bromobenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Coupling Reactions: The final step involves coupling the indole moiety with the bromophenyl group and the piperidine ring through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Resulting from the reduction of the carbonyl group.

    Substituted Aromatics: Products of nucleophilic aromatic substitution.

Scientific Research Applications

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
  • 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one

Uniqueness

The presence of the bromophenyl group in 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2OS/c23-18-10-8-17(9-11-18)14-25-15-21(19-6-2-3-7-20(19)25)27-16-22(26)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPIGAOVFQQOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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